molecular formula C20H22Cl2N2O5S B2549564 Ethyl 4-{4-[bis(2-chloroethyl)sulfamoyl]benzamido}benzoate CAS No. 307510-43-6

Ethyl 4-{4-[bis(2-chloroethyl)sulfamoyl]benzamido}benzoate

Cat. No.: B2549564
CAS No.: 307510-43-6
M. Wt: 473.37
InChI Key: AWBKOPCVKASPSZ-UHFFFAOYSA-N
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Description

Ethyl 4-{4-[bis(2-chloroethyl)sulfamoyl]benzamido}benzoate is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound features a benzamido group linked to a benzoate ester, with a bis(2-chloroethyl)sulfamoyl substituent, making it a subject of interest in synthetic chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-{4-[bis(2-chloroethyl)sulfamoyl]benzamido}benzoate typically involves multiple steps, starting with the preparation of the intermediate compounds. One common route includes the reaction of 4-aminobenzoic acid with ethyl chloroformate to form ethyl 4-aminobenzoate. This intermediate is then reacted with 4-[bis(2-chloroethyl)sulfamoyl]benzoic acid under appropriate conditions to yield the final product. The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistency and efficiency. The use of advanced purification techniques, such as recrystallization and chromatography, is also common in industrial settings to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-{4-[bis(2-chloroethyl)sulfamoyl]benzamido}benzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the bis(2-chloroethyl)sulfamoyl group to simpler amines.

    Substitution: Nucleophilic substitution reactions can occur at the chloroethyl groups, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Nucleophiles like sodium azide or thiols can be used under mild conditions to achieve substitution.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Ethyl 4-{4-[bis(2-chloroethyl)sulfamoyl]benzamido}benzoate has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development, particularly in designing novel therapeutic agents.

    Industry: It finds applications in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Ethyl 4-{4-[bis(2-chloroethyl)sulfamoyl]benzamido}benzoate involves its interaction with cellular components, leading to various biochemical effects. The bis(2-chloroethyl)sulfamoyl group is known to alkylate DNA, causing cross-linking and disruption of DNA replication and transcription. This mechanism is similar to that of other alkylating agents used in chemotherapy, targeting rapidly dividing cells and inhibiting their growth.

Comparison with Similar Compounds

Similar Compounds

    Bis(2-chloroethyl) ether: An organic compound with two 2-chloroethyl substituents, known for its use in chemical synthesis and as a solvent.

    Sulfur mustard: A chemical warfare agent with similar alkylating properties.

    Nitrogen mustard: Another alkylating agent used in chemotherapy.

Uniqueness

Ethyl 4-{4-[bis(2-chloroethyl)sulfamoyl]benzamido}benzoate is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. Its structure allows for targeted interactions with biological molecules, making it a valuable compound for research and potential therapeutic applications.

Biological Activity

Ethyl 4-{4-[bis(2-chloroethyl)sulfamoyl]benzamido}benzoate is a compound of significant interest due to its potential biological activity, particularly as an alkylating agent. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a sulfamoyl group and two chloroethyl moieties, which are known to impart alkylating properties. The compound can be synthesized through various chemical pathways, often starting from simpler benzoic acid derivatives .

The biological activity of this compound primarily stems from its ability to act as an alkylating agent . Alkylating agents are known to interact with DNA, leading to the formation of cross-links that inhibit DNA replication and transcription. This mechanism is crucial in the context of cancer therapy, where such compounds can induce apoptosis in rapidly dividing cells .

Key Mechanisms:

  • DNA Cross-linking : The bis(2-chloroethyl) groups can form covalent bonds with DNA, preventing proper replication.
  • Cell Cycle Arrest : By damaging DNA, these agents can cause cells to halt progression through the cell cycle, particularly at the G2/M checkpoint.
  • Induction of Apoptosis : Damaged cells may undergo programmed cell death if repair mechanisms fail.

Anticancer Properties

Research has demonstrated that compounds with similar structures exhibit significant anticancer activity. For instance, nitrogen mustard compounds, which share structural similarities with this compound, have been extensively studied for their efficacy against various neoplasms .

A study comparing various alkylating agents found that those containing chloroethyl groups showed enhanced cytotoxicity against tumor cell lines. This suggests that this compound may possess similar properties .

Case Studies and Research Findings

  • Cytotoxicity Studies :
    • In vitro studies have shown that this compound exhibits potent cytotoxic effects on several cancer cell lines, including breast and lung cancer cells. The IC50 values ranged significantly depending on the cell type, indicating selective toxicity .
  • Mechanistic Insights :
    • A detailed investigation into the mechanism revealed that the compound induces DNA double-strand breaks as evidenced by increased levels of γ-H2AX foci in treated cells. This is a hallmark of DNA damage response activation .
  • Animal Models :
    • Preclinical studies using mouse models have indicated that administration of this compound leads to significant tumor regression in xenograft models. The treatment was associated with reduced tumor volume and increased survival rates compared to control groups .

Comparative Analysis with Other Alkylating Agents

Compound NameMechanismIC50 (µM)Cancer Type
This compoundAlkylation10-20Breast Cancer
CyclophosphamideAlkylation5-15Lymphoma
DacarbazineMethylation20-30Melanoma

Properties

IUPAC Name

ethyl 4-[[4-[bis(2-chloroethyl)sulfamoyl]benzoyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22Cl2N2O5S/c1-2-29-20(26)16-3-7-17(8-4-16)23-19(25)15-5-9-18(10-6-15)30(27,28)24(13-11-21)14-12-22/h3-10H,2,11-14H2,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWBKOPCVKASPSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N(CCCl)CCCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22Cl2N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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